Ibiglustat succinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ibiglustat succinate: , also known as Venglustat succinate, is a potent inhibitor of glucosylceramide synthase. This enzyme is crucial for the synthesis of glycosphingolipids, which are essential components of cell membranes. By inhibiting this enzyme, this compound can block the formation of glucosylceramide, making it a valuable compound in the treatment of various lysosomal storage disorders such as Gaucher disease, Fabry disease, and Parkinson’s disease associated with GBA mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ibiglustat succinate involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:

Formation of the core structure: This involves the synthesis of the thiazole ring, which is a key component of this compound.

Functional group modifications: Various functional groups are introduced to enhance the compound’s activity and selectivity. This includes the addition of fluorophenyl and carbamate groups.

Final coupling and purification: The final step involves coupling the synthesized intermediate with succinic acid to form this compound, followed by purification to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Key steps include:

Optimization of reaction conditions: This involves adjusting parameters such as temperature, pressure, and solvent choice to achieve optimal yields.

Scale-up of reactions: Reactions are scaled up from laboratory to industrial scale, ensuring that the process remains efficient and cost-effective.

Purification and quality control: The final product is purified using techniques such as crystallization and chromatography, followed by rigorous quality control to ensure compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Ibiglustat succinate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

Scientific Research Applications

Ibiglustat succinate is an orally active, brain-penetrant glucosylceramide synthase (GCS) inhibitor being investigated for various research applications . It is also known as Venglustat succinate .

Scientific Research Applications

This compound is used in scientific research for the study and potential treatment of several diseases :

- Gaucher Disease Type 3: this compound is investigated for its potential in treating Gaucher disease type 3 .

- Parkinson's Disease Associated with GBA Mutations: Research explores the use of this compound in Parkinson's disease related to mutations in the GBA gene .

- Fabry Disease: this compound is being developed as a substrate reduction therapy for Fabry disease, a lysosomal storage disorder .

- GM2 Gangliosidosis: The compound is also under investigation for potential applications in GM2 gangliosidosis research .

- Autosomal Dominant Polycystic Kidney Disease: this compound is being researched for its potential role in autosomal dominant polycystic kidney disease .

- Synucleinopathies: Ibiglustat is useful in the treatment and/or prevention of synucleinopathies such as Parkinson’s disease .

In Vitro Studies

- This compound at 1 μM for 15 days on Fabry disease (FD) cells showed GL-3 levels close to the physiological level in untreated wild-type (WT) cells. This suggests it can prevent additional GL-3 accumulation and ameliorate the levels of this sphingolipid in FD cardiomyocytes .

Clinical Trials

- A Phase 2 study (NCT02228460) assessed the safety, pharmacokinetics (PK), pharmacodynamics (PD), and exploratory efficacy of Ibiglustat in enzyme replacement therapy treatment-naive adult male participants diagnosed with Fabry disease. Participants received 15 mg of Ibiglustat (GZ/SAR402671) once daily orally for 26 weeks .

- Sanofi is conducting two Phase 3 clinical trials to assess the impact of venglustat on Fabry disease symptoms .

- The PERIDOT clinical trial (NCT05206773) is investigating whether venglustat can ease abdominal and neuropathic pain in Fabry disease patients. Participants will receive either 15 mg venglustat oral tablets or a placebo, once daily for one year, with an option to join an open-label extension period .

- The CARAT trial (NCT05280548) is evaluating venglustat’s effects on left ventricular hypertrophy, a heart disease seen in many Fabry patients .

Additional Information

Mechanism of Action

Ibiglustat succinate exerts its effects by inhibiting glucosylceramide synthase, an enzyme responsible for the synthesis of glycosphingolipids. By blocking this enzyme, this compound reduces the accumulation of glycosphingolipids in cells, which is beneficial in treating lysosomal storage disorders. The molecular targets and pathways involved include the inhibition of glucosylceramide synthase and the subsequent reduction in glycosphingolipid synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ibiglustat succinate include:

Miglustat: Another glucosylceramide synthase inhibitor used in the treatment of Gaucher disease and Niemann-Pick disease type C.

Eliglustat: A glucosylceramide synthase inhibitor used in the treatment of Gaucher disease

Uniqueness

This compound is unique due to its high potency, brain-penetrant properties, and oral bioavailability. These characteristics make it particularly effective in treating neurological manifestations of lysosomal storage disorders, setting it apart from other similar compounds .

Biological Activity

Ibiglustat succinate, also known as Venglustat, is an orally active glucosylceramide synthase (GCS) inhibitor that has garnered attention for its potential therapeutic applications in lysosomal storage disorders, particularly Fabry disease. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound functions by inhibiting the enzymatic conversion of ceramide to glucosylceramide. This inhibition reduces the substrate available for the synthesis of complex glycosphingolipids, thereby preventing the accumulation of toxic molecules in lysosomal storage disorders like Fabry disease and Gaucher disease. By targeting GCS, Ibiglustat aims to ameliorate symptoms associated with these conditions by lowering levels of globotriaosylceramide (GL-3), a key substrate involved in Fabry disease pathology .

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₃₀FN₃O₆S |

| Molecular Weight | 507.57 g/mol |

| Solubility in DMSO | ≥ 250 mg/mL (492.54 mM) |

| Storage Conditions | -20°C (3 years), 4°C (2 years) |

This compound shows high solubility in DMSO, making it suitable for in vitro studies .

Fabry Disease

A significant focus has been on Ibiglustat's efficacy in treating Fabry disease. A Phase 2a clinical trial (NCT02228460) evaluated the safety and efficacy of Ibiglustat in treatment-naïve adult males with classic Fabry disease. Key findings include:

- Study Design : Open-label, single-arm trial with a total of 11 participants aged 18-37.

- Dosage : Participants received 15 mg of Ibiglustat once daily for 26 weeks, followed by an extension study lasting up to 130 weeks.

- Results :

Safety Profile

The safety assessment revealed:

- A total of 169 treatment-emergent adverse events (TEAEs), predominantly mild (73%).

- No treatment-related life-threatening adverse events or deaths were reported.

- Changes in GL-3 levels were monitored using light microscopy and electron microscopy techniques .

Case Studies

A notable case study involved a patient with classic Fabry disease who participated in the clinical trial. After three years on Ibiglustat:

- The patient achieved a GL-3 score of zero, indicating complete clearance of GL-3 from skin cells.

- Blood levels of molecules from the GL-3 synthesis pathway decreased significantly.

This case illustrates the potential for long-term management of Fabry disease symptoms through substrate reduction therapy using this compound .

Properties

CAS No. |

1629063-80-4 |

|---|---|

Molecular Formula |

C24H30FN3O6S |

Molecular Weight |

507.6 g/mol |

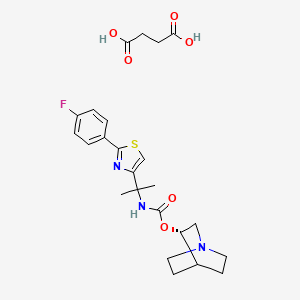

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate;butanedioic acid |

InChI |

InChI=1S/C20H24FN3O2S.C4H6O4/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24;5-3(6)1-2-4(7)8/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25);1-2H2,(H,5,6)(H,7,8)/t16-;/m1./s1 |

InChI Key |

TWRYSLPYKQOKAO-PKLMIRHRSA-N |

Isomeric SMILES |

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4.C(CC(=O)O)C(=O)O |

Canonical SMILES |

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.